4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
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Overview
Description
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H16BrNO2S and a molecular weight of 306.22 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a benzenesulfonamide structure. It is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-N-tert-butyl-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide: This compound has a similar structure but with different substituents on the benzene ring.
tert-Butyl bromoacetate: Another compound with a tert-butyl group and a bromine atom, but with different functional groups and reactivity.
4-Bromo-3-tert-butyl-1H-pyrazole: A compound with a pyrazole ring instead of a benzenesulfonamide structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRGDFSELCGIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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